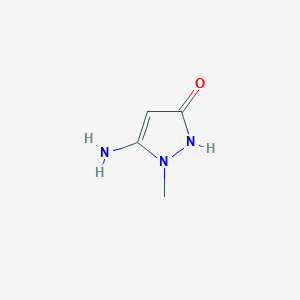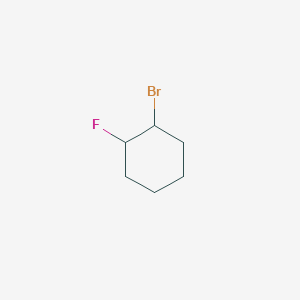
1-Bromo-2-fluorocyclohexane
Übersicht
Beschreibung
1-Bromo-2-fluorocyclohexane is an organic compound with the molecular formula C6H10BrF It is a halogenated cyclohexane derivative where a bromine atom and a fluorine atom are substituted at the first and second positions of the cyclohexane ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorocyclohexane can be synthesized through several methods. One common approach involves the halogenation of cyclohexane. The process typically starts with the bromination of cyclohexane to form 1-bromocyclohexane. This intermediate is then subjected to fluorination using a fluorinating agent such as silver fluoride (AgF) or potassium fluoride (KF) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substituted cyclohexanes
- Alkenes
- Reduced cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals. Its halogen atoms may enhance the biological activity and stability of the resulting compounds.
Medicine: Research into halogenated cyclohexane derivatives has shown potential in developing new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluorocyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluorocyclohexane can be compared with other halogenated cyclohexane derivatives:
1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and physical properties due to the difference in halogen electronegativity and size.
1-Bromo-2-iodocyclohexane: Contains an iodine atom, which is larger and less electronegative than fluorine, leading to distinct chemical behavior.
1-Chloro-2-fluorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine. The differences in halogen properties can affect the compound’s reactivity and applications.
Uniqueness: this compound is unique due to the combination of bromine and fluorine atoms on the cyclohexane ring. This specific arrangement can influence the compound’s chemical reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
IUPAC Name |
1-bromo-2-fluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRVGXSORXOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938024 | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17170-96-6, 656-57-5 | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 1-bromo-2-fluorocyclohexane influence its reactivity with cobaloximes?
A1: The research focuses on the trans isomer of this compound. While the studies don't directly compare reactivity with the cis isomer, they highlight that the reaction yields (2-fluorocyclohexyl)-cobaloxime complexes. [] Notably, X-ray diffraction analysis revealed these complexes exist as the ae isomers, with the bulky Co(dmgH)2 moiety in the equatorial position. [] This suggests a preference for a specific orientation during the reaction, potentially influenced by steric factors. Further investigation into the reactivity of both cis and trans isomers could provide a more comprehensive understanding of these interactions.
Q2: The research mentions hindered rotation of the 2-fluorocyclohexyl ligand in the cobaloxime complex. What causes this phenomenon, and what evidence supports it?
A2: The hindered rotation arises from the axial orientation of the fluorine atom in the 2-fluorocyclohexyl ligand within the cobaloxime complex. [] This steric interaction is evidenced by the presence of two distinct sets of signals for the dmgH ligands in both 1H and 13C NMR spectra. [] DFT calculations further support this observation by showing distinct energy barriers for different conformations of the complex, confirming the restricted rotation around the cobalt-carbon bond. []
Q3: Beyond cobaloximes, what other applications or research areas might benefit from exploring the reactivity of this compound?
A3: this compound serves as a valuable building block for incorporating fluorinated cyclohexyl units into larger molecules. Potential applications extend to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


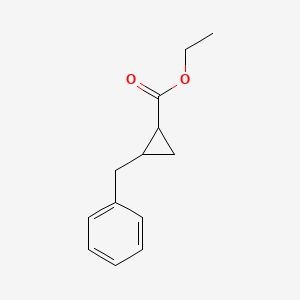
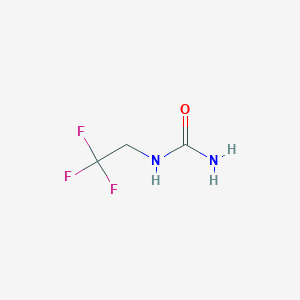
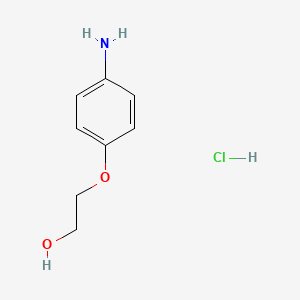
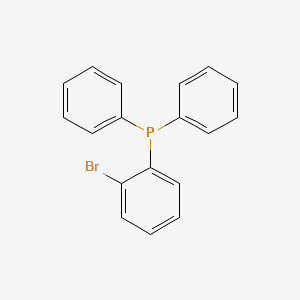
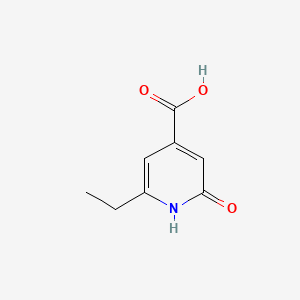
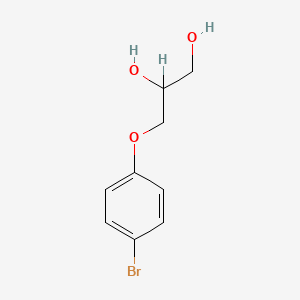

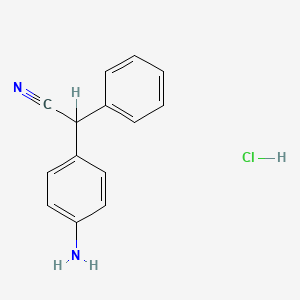

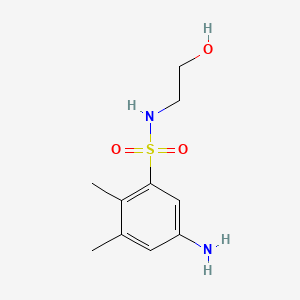
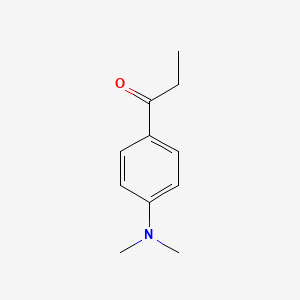
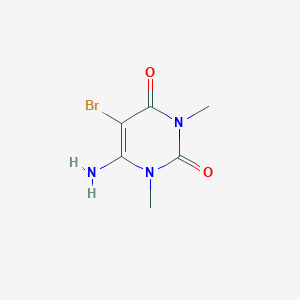
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
